molecular formula C19H26N2O3S B3000113 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 953140-09-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B3000113
CAS No.: 953140-09-5
M. Wt: 362.49
InChI Key: QOFHOEFRHPOPMF-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a methyl-linked 3,4-dimethylbenzenesulfonamide moiety. This structure combines a sulfonamide group—known for its role in enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase)—with a heterocyclic piperidine-furan system, which may influence pharmacokinetics and receptor binding.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHOEFRHPOPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

The presence of a furan moiety and a piperidine ring suggests potential interactions with biological targets, which could lead to various pharmacological effects.

Research indicates that compounds similar to this compound exhibit activity through several mechanisms:

  • Cytotoxicity Against Cancer Cells : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For example, studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in tumor cells by targeting hypoxic pathways, which are often upregulated in malignant tissues .
  • Inhibition of Specific Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, potentially disrupting metabolic pathways in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

CompoundIC50 (μM)% Inhibition at 10 μMTarget
18.6 ± 0.460Tumor Cells
21.6 ± 0.285Tumor Cells
32.8 ± 0.675Tumor Cells
47.4 ± 0.870Tumor Cells
510.0 ± 1.450Tumor Cells

This data illustrates that modifications to the chemical structure significantly influence the compound's efficacy against tumor cells .

Study on Apoptotic Mechanisms

A notable study investigated the apoptotic effects of sulfonamide derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The research employed assays to measure cytotoxicity and apoptosis induction:

  • Findings : Compounds similar to this compound demonstrated significant cytotoxicity, with a marked increase in caspase activity indicating apoptosis .

Hypoxia-Induced Pathways

Another study focused on the role of hypoxia-inducible factors (HIFs) in mediating the effects of these compounds:

  • Results : The tested sulfonamides were found to selectively target hypoxic tumor environments, enhancing their therapeutic potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name / Feature Core Structure Substituents on Piperidine Sulfonamide/Carboxamide Group Key Structural Differences
Target Compound Piperidine 1-(furan-2-ylmethyl), 4-(methyl) 3,4-dimethylbenzenesulfonamide Furan substituent; 3,4-dimethyl aryl
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide Piperidine 1-(2-phenylethyl) Furan-2-carboxamide Phenethyl vs. furan-2-ylmethyl; carboxamide vs. sulfonamide
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-3-amine N/A 4-methylbenzenesulfonamide Pyridine core; single methyl on aryl
2'-Fluoroortho-fluorofentanyl Piperidine 1-(2-fluorophenethyl) Propionamide (opioid receptor ligand) Phenethyl substituent; opioid-targeting carboxamide
  • Sulfonamide vs.
  • Aryl Substitution : The 3,4-dimethylbenzenesulfonamide in the target increases steric bulk and lipophilicity compared to 4-methyl or unsubstituted aryl groups, which may alter membrane permeability or target selectivity .
  • Piperidine Substituents : The furan-2-ylmethyl group introduces heteroaromaticity, possibly affecting metabolic stability (furan rings are prone to oxidative metabolism) versus phenyl or phenethyl groups in fentanyl analogs .

Pharmacological and Physicochemical Properties

  • Molecular Weight : Estimated at ~407 g/mol (C₁₉H₂₅N₂O₃S), comparable to benzenesulfonamide derivatives in (e.g., ~300–400 g/mol range).
  • Melting Point: Not reported for the target, but structurally related sulfonamides (e.g., ) exhibit MPs of 175–178°C, suggesting similar crystallinity .
  • Therapeutic Potential: Fentanyl Analogs (): Target opioid receptors via carboxamide-piperidine motifs. The absence of a phenethyl group in the target suggests divergent mechanisms . Sulfonamide Derivatives (): Often target enzymes (e.g., sulfathiazole derivatives as antibiotics). The 3,4-dimethyl substitution may enhance lipophilicity for CNS penetration .

Q & A

Q. What theoretical models predict the compound’s pharmacokinetic behavior?

  • Methodological Answer: Use PBPK (Physiologically Based Pharmacokinetic) modeling in software like GastroPlus. Input parameters include logP, pKa, and tissue permeability. Validate predictions against in vivo plasma concentration-time profiles .

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